

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

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The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties.[1] This scaffold is considered a "privileged structure," as its derivatives are known to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities.[2][3] The inherent features of the thiadiazole ring, such as its high aromaticity, in vivo stability, and the ability of the sulfur atom to improve liposolubility, contribute to its success as a pharmacophore.[4][5] Furthermore, the thiadiazole ring can act as a bioisostere of pyrimidine and pyridazine rings, which are common in biologically important molecules, potentially imparting unique activities like antiviral effects.[1] The presence of the =N-C-S- moiety is believed to be crucial for the varied biological effects observed in its derivatives.[2] This guide provides a comprehensive overview of the principal biological activities of 2-amino-1,3,4-thiadiazole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, supported by experimental protocols and mechanistic insights.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant pathogenic microorganisms presents a formidable challenge to global health. Consequently, there is a pressing need for novel antimicrobial agents.[6][7] Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of compounds in this arena, exhibiting potent antibacterial, antifungal, and antitubercular activities.[2][6][7] Many

reported derivatives have demonstrated antimicrobial efficacy comparable or even superior to standard drugs, positioning them as valuable lead compounds for future drug development.[2]
[7]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial action of these derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. While specific mechanisms can vary, the thiadiazole moiety often acts as a hydrogen-binding domain and a two-electron donor system, facilitating interactions with biological targets.[4] The lipophilicity conferred by the sulfur atom can enhance the molecule's ability to cross microbial cell membranes.[4]

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiadiazole ring and the amino group are critical for activity.

- **Substitution at the C5 position:** Attaching various aryl or heterocyclic moieties at the 5-position of the thiadiazole ring has yielded compounds with significant activity. For instance, derivatives bearing an indolylmethyl group have shown good activity against *E. coli* and *C. albicans*. [7]
- **Substitution on the Amino Group:** Modifications of the 2-amino group, often through the formation of Schiff bases or acylation, can modulate the antimicrobial spectrum and potency. A *p*-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be active against *S. aureus*. [7]
- **Hybrid Molecules:** Combining the 2-amino-1,3,4-thiadiazole scaffold with other pharmacologically active moieties, such as coumarins or dihydropyrimidines, can lead to hybrid compounds with enhanced or synergistic antimicrobial effects. [2][7]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

Compound	Substituent(s)	Test Organism	MIC (µg/mL)	Reference
1	2-phenylamino-5-(4-fluorophenyl)	M. tuberculosis H37Rv	6.25 (69% inhibition)	[2]
2	2-(p-chlorophenylamino)-5-(aryl)	S. aureus	62.5	[7]
3	Tris-1,3,4-thiadiazole derivative	S. aureus	Good Activity	[2][7]
4	2,6-disubstituted 1,3,4-thiadiazole	A. fumigatus, C. albicans	8 - 31.25	[7]
5	2-(2,4-dichlorophenylamino)	C. albicans	32.6	[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel 2-amino-1,3,4-thiadiazole derivative, a crucial step in assessing its antibacterial potency.

Causality: The broth microdilution method is chosen for its efficiency and quantitative accuracy. It allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria, providing a precise MIC value, which is defined as the lowest concentration of the drug that visibly inhibits microbial growth.

Methodology:

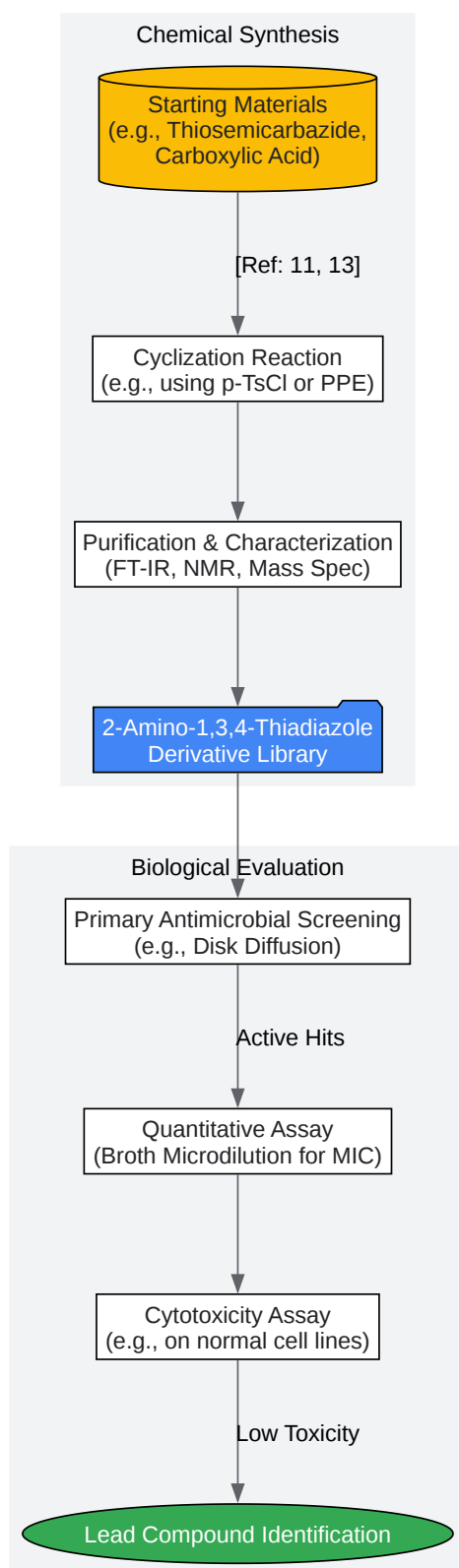
- **Preparation of Inoculum:** A pure culture of the test bacterium (e.g., *Staphylococcus aureus*) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. The turbidity is

adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.

- **Compound Dilution:** A stock solution of the test thiadiazole derivative is prepared in a suitable solvent like DMSO. A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth as the diluent to achieve the desired final concentration range (e.g., from 256 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$).
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- **Controls:**
 - **Positive Control:** Wells containing the broth and bacterial inoculum but no test compound, to ensure bacterial growth.
 - **Negative Control:** Wells containing only broth, to check for sterility.
 - **Standard Drug Control:** Wells containing a known antibiotic (e.g., Ciprofloxacin) at various concentrations to validate the assay.[\[2\]](#)[\[7\]](#)
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Visualization: Antimicrobial Drug Discovery Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel antimicrobial 2-amino-1,3,4-thiadiazole derivatives.



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Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.^[8] Derivatives have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including those from breast, colon, and nervous system tumors.^{[8][9][10]} Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.^{[5][8][11]}

Mechanism and Structure-Activity Relationship (SAR)

A key mechanism for the anticancer effect of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).^[11] This enzyme is critical for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for the proliferation of cancer cells.^{[8][11]} Certain derivatives are metabolized in vivo to form potent IMPDH inhibitors.^[11] Other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.^[5]

SAR highlights for anticancer activity include:

- **Aromatic Substituents:** The presence of specific aryl groups at the C5 position, such as a 2,4-dihydroxyphenyl moiety, is common in active compounds.^{[9][10]}
- **Amino Group Modifications:** N-phenyl substitutions on the amino group, particularly with electron-withdrawing groups like fluorine, can enhance anticancer potency.^[10] The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has shown promising activity by inhibiting cell division and migration.^[10]
- **Toxicity Profile:** A significant advantage observed for some derivatives is their selective toxicity towards cancer cells, with minimal impact on the viability of normal cells like fibroblasts and hepatocytes.^{[9][10]}

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 2-amino-1,3,4-thiadiazole derivatives against human cancer cell lines.

Compound	Substituent(s)	Cancer Cell Line	IC ₅₀ (μM)	Reference
2g	5-[2-(benzenesulfonyl methyl)phenyl]	LoVo (Colon)	2.44	[8]
2g	5-[2-(benzenesulfonyl methyl)phenyl]	MCF-7 (Breast)	23.29	[8]
19	N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl) derivative	MCF-7 (Breast)	< 10	[5]
6b	N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) derivative	MCF-7 (Breast)	< 10	[5]
FABT	2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)	Various	Dose-dependent inhibition	[10]

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

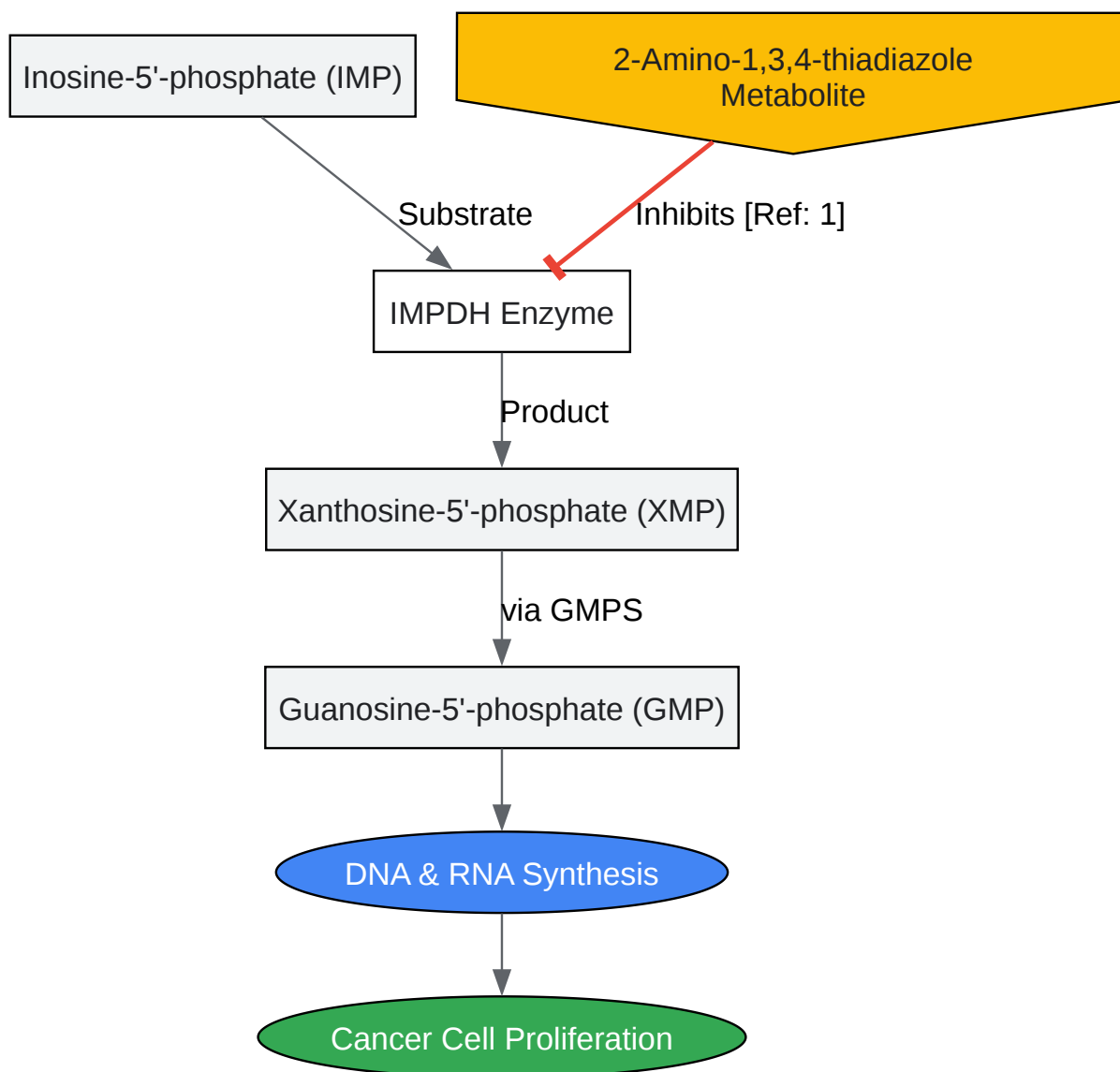
Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability after exposure to a test compound.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-amino-1,3,4-thiadiazole derivative. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for a specified period, typically 48 or 72 hours.
- **MTT Addition:** After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours to allow formazan crystal formation.
- **Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: IMPDH Inhibition Pathway

This diagram illustrates the mechanism of action for 2-amino-1,3,4-thiadiazole derivatives that function as IMPDH inhibitors.



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Caption: Inhibition of the IMP Dehydrogenase (IMPDH) Pathway.

Anti-inflammatory and Analgesic Activities

Several derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory and analgesic properties.[3][12][13] These compounds are being investigated as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with the goal of developing agents

with improved efficacy and fewer side effects, such as gastrointestinal damage.^[14] Some fused heterocyclic systems, such as imidazo[2,1-b]^{[1][6][11]}thiadiazoles, have shown particularly promising results.^[14]

Mechanism and SAR

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in prostaglandin synthesis. Molecular docking studies suggest that certain imidazo[2,1-b]^{[1][6][11]}thiadiazole derivatives can effectively bind to the active site of COX enzymes, with some showing preferential inhibition of COX-2.^[14] This selectivity is a desirable trait, as COX-2 is primarily associated with inflammation, while COX-1 has homeostatic functions; inhibiting COX-2 more than COX-1 may reduce gastrointestinal side effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the acute anti-inflammatory activity of new compounds.

Causality: The injection of carrageenan, a proinflammatory agent, into the paw of a rat induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory potential.

Methodology:

- **Animal Grouping:** Wistar albino rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the thiadiazole derivative.
- **Compound Administration:** The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.
- **Induction of Edema:** A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

- **Measurement of Paw Volume:** The volume of the injected paw is measured immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group at each time point using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the drug-treated group.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with better efficacy and safety profiles. The 1,3,4-thiadiazole scaffold has been identified as a promising nucleus for the development of novel anticonvulsant agents.^{[15][16][17]} Several derivatives have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.^{[16][17]}

Mechanism and SAR

The exact mechanisms of anticonvulsant action are not fully elucidated for all derivatives but are thought to involve modulation of ion channels or neurotransmitter systems. Some sulfonamide derivatives of 1,3,4-thiadiazole are known carbonic anhydrase inhibitors, a mechanism shared by the established antiepileptic drug acetazolamide.^[1]

SAR studies have indicated that:

- **Aryl Substituents:** The presence of aryl groups at the C5 position, especially those with chloro or nitro substitutions, can confer potent anticonvulsant activity.^[16]
- **Amino Group Modifications:** The amino group can be incorporated into more complex structures, such as in 2-aryl-5-hydrazino-1,3,4-thiadiazoles, to yield active compounds.^[15]
- **Sulfonamide Moiety:** Incorporating a sulfonamide group can lead to compounds with good activity, as seen in derivatives of 4-amino-benzene sulfonamide.^[18]

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole core is a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a vast array of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the potential for chemical modification at multiple positions allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.[19][20] Future research will likely focus on synthesizing novel hybrid molecules that combine the thiadiazole ring with other pharmacophores to achieve synergistic effects, enhance target selectivity, and overcome drug resistance.[2] Continued investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of 2-amino-1,3,4-thiadiazole-based therapeutics.

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